6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine
Description
Properties
IUPAC Name |
6-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN6/c12-7-3-1-6(2-4-7)8-5-15-11-16-10(14)17-18(11)9(8)13/h1-5H,13H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHZOHXCTYZGFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C(=NC(=N3)N)N=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Cancer Research Applications
The compound has been studied extensively for its potential as an anti-cancer agent. Its structural similarity to known kinase inhibitors makes it a candidate for targeting various oncogenic pathways.
- Targeting c-Met Kinase : Research indicates that derivatives of triazolo-pyrimidines exhibit potent inhibition of c-Met kinase, which is implicated in several cancers. For instance, compounds derived from this scaffold have shown effectiveness in inhibiting tumor growth in preclinical models of non-small cell lung cancer and renal cell carcinoma .
- BRD4 Inhibition : The compound has been identified as a potential inhibitor of bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression related to cancer. Studies have demonstrated that triazolo-pyrimidine derivatives can mimic acetylated lysines and effectively inhibit BRD4 activity, leading to reduced proliferation of cancer cells .
Anti-Parasitic Activity
Another significant application of 6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine is its efficacy against parasitic infections.
- Toxoplasma gondii : The compound has shown promise in inhibiting the growth of Toxoplasma gondii, a parasite responsible for toxoplasmosis. Experimental studies suggest that modifications to the triazolo-pyrimidine structure enhance its activity against this pathogen, potentially leading to new therapeutic options for treating infections resistant to current medications .
Development of Novel Drug Scaffolds
The unique chemical structure of this compound provides a versatile scaffold for drug development.
- Structure-Activity Relationship Studies : Researchers are actively exploring the relationship between the chemical structure and biological activity of derivatives based on this compound. Modifications at various positions on the triazolo-pyrimidine ring have been linked to enhanced potency and selectivity against specific targets .
Table 1: Summary of Key Findings on this compound
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate inflammatory pathways by inhibiting key mediators such as nuclear factor kappa B (NF-κB) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Analogs and Their Activities
Key Observations :
- Anticancer Activity : Compound 8d (BRD4 inhibitor) demonstrates the importance of N7-substitution (4-methylbenzyl) for target engagement, whereas the fluorophenyl group in the target compound may enhance metabolic stability .
- Herbicidal Activity : Sulfonamide derivatives (e.g., 8a, 8b) exhibit herbicidal effects via acetolactate synthase (ALS) inhibition, a mechanism distinct from the diamine-functionalized target compound .
- Antitumor Potential: Fluorophenyl-substituted analogs like 18a show strong activity against Bel-7402 and HT-1080 cell lines, suggesting the target compound’s fluorophenyl group could confer similar efficacy .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Morpholinyl ethyl substituents (e.g., CAS 1052545-36-4) significantly enhance solubility due to the hydrophilic morpholine ring .
Biological Activity
6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine (CAS No. 320416-97-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity against cancer cell lines, mechanisms of action, and antimicrobial properties.
- Molecular Formula : CHFN
- Molecular Weight : 229.21 g/mol
- Structural Features : The compound contains a triazolo-pyrimidine core linked to a fluorophenyl group, which contributes to its biological activity.
Cytotoxic Activity
Research has shown that derivatives of triazolo-pyrimidines exhibit potent cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that a structurally similar compound exhibited excellent cytotoxic activity with selectivity between cancerous and normal cells. It induced G2/M cell cycle arrest and apoptosis through mitochondrial pathways, evidenced by decreased mitochondrial membrane potential and activation of caspases .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 3 | EC109 | 0.5 | G2/M arrest, mitochondrial pathway |
| Compound 4 | HeLa | 0.06 | Tubulin polymerization inhibition |
| Compound 6 | A549 | 0.06 | Tubulin polymerization inhibition |
The mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : Activation of apoptotic pathways via mitochondrial dysfunction and caspase activation has been observed in studies involving related compounds .
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase in various cancer cell lines .
- Tubulin Polymerization Inhibition : Some derivatives demonstrate the ability to inhibit tubulin polymerization, which is crucial for cancer cell division .
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence regarding the antimicrobial potential of triazolo-pyrimidine derivatives:
- A study evaluated several derivatives for antimicrobial activity against various pathogens. Compounds showed significant inhibition zones and low minimum inhibitory concentrations (MICs), indicating strong antimicrobial properties .
Table 2: Antimicrobial Activity Overview
| Compound | Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.25 | Bactericidal |
| Compound B | Escherichia coli | 0.30 | Bactericidal |
Case Studies
Several case studies have highlighted the efficacy of triazolo-pyrimidine derivatives in vitro:
- Case Study on EC109 Cells :
- Antimicrobial Evaluation :
Q & A
Q. Table 1: Representative Synthetic Conditions and Yields
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Ethanol, 60°C, 3–6 hours | 58–80 | |
| Additive-assisted route | Ceric ammonium nitrate, solvent-free, 80°C | 70–85 | |
| Condensation | Pyridine, reflux, 12 hours | 62–67 |
How is the structural integrity of this compound validated, and what techniques resolve crystallographic ambiguities?
Basic Question
Structural validation employs:
- X-ray crystallography : Resolves bond lengths, angles, and packing arrangements. For example, reports a triclinic crystal system with P 1 space group for a related triazolopyrimidine .
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.0–8.0 ppm for fluorophenyl groups) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 354.27 for C₁₅H₁₀F₄N₄O₂ derivatives) validate molecular weight .
Advanced studies use DFT/TDDFT calculations to predict electronic properties and compare with experimental data .
What biological activities are reported for this compound, and how are assays designed to evaluate efficacy?
Advanced Question
- Anticancer activity : Derivatives inhibit microtubule polymerization (IC₅₀ = 0.5–2.0 µM in MCF-7 cells). Assays include cell viability (MTT) and tubulin polymerization inhibition .
- Antimicrobial effects : Narrow-spectrum activity against Enterococcus faecium (MIC = 4–8 µg/mL). Macromolecular synthesis assays identify cell-wall biosynthesis as the target .
- Herbicidal activity : Inhibits barnyardgrass growth (EC₅₀ = 50–100 µM) via acetolactate synthase disruption .
Key Contradiction : Fluorophenyl-substituted analogs show varied activity—some are potent anticancer agents but lack antimicrobial effects. Structural differences (e.g., sulfonamide vs. amine substituents) explain this divergence .
How do substituent modifications influence structure-activity relationships (SAR)?
Advanced Question
SAR studies reveal:
- 4-Fluorophenyl group : Enhances lipophilicity and target binding via halogen interactions .
- Diamine substitution : N7-aryl groups (e.g., 4-bromophenyl) improve anticancer potency, while alkyl chains reduce solubility .
- Triazolo-pyrimidine core : Rigidity is critical for maintaining planar geometry and π-π stacking with biological targets .
Q. Table 2: Substituent Effects on Biological Activity
| Substituent (Position) | Activity Trend | Reference |
|---|---|---|
| 4-Fluorophenyl (C6) | ↑ Anticancer, ↓ Antimicrobial | |
| 4-Bromophenyl (N7) | ↑ Tubulin inhibition | |
| Trifluoromethyl (C5) | ↑ Metabolic stability |
How are analytical methods optimized to assess purity and stability?
Basic Question
- HPLC/LC-MS : Quantify purity (>95%) using C18 columns and acetonitrile/water gradients .
- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition >250°C) .
- Stability studies : Assess hydrolytic/oxidative degradation under physiological pH (e.g., phosphate buffer, 37°C) .
What mechanistic insights explain its mode of action in anticancer studies?
Advanced Question
- Microtubule disruption : Binds to the colchicine site, inhibiting polymerization (confirmed by competitive assays with [³H]colchicine) .
- Apoptosis induction : Activates caspase-3/7 and increases sub-G1 cell populations in flow cytometry .
- Resistance profiling : Low susceptibility to P-glycoprotein efflux mechanisms due to non-planar substituents .
How do researchers resolve contradictions in reported bioactivity data?
Advanced Question
Contradictions arise from:
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HEK293) or bacterial strains .
- Structural analogs : Minor substitutions (e.g., chloro vs. fluoro) alter binding kinetics. Computational docking models (AutoDock Vina) reconcile these differences by predicting binding affinities .
What computational tools predict its pharmacokinetic and toxicity profiles?
Advanced Question
- ADMET prediction : Tools like SwissADME estimate logP (2.5–3.5) and CYP450 inhibition risks .
- Toxicity assays : Ames tests and hepatocyte viability studies guide lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
